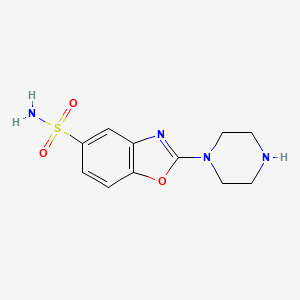

2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide typically involves the reaction of 2-aminobenzoxazole with piperazine and sulfonamide under controlled conditions . The reaction is usually carried out in a solvent such as toluene, with the temperature maintained between -10°C to -15°C . Thionyl chloride is often used as a reagent to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This includes maintaining the appropriate temperature, solvent, and reagent concentrations to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and benzoxazole moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole or piperazine rings .

Aplicaciones Científicas De Investigación

2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins, thereby disrupting essential biological processes in microorganisms . This inhibition can lead to the death of the microorganism or prevent its growth .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more effective in various applications compared to its analogs .

Actividad Biológica

2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide is a synthetic compound characterized by the presence of a piperazine ring, a benzoxazole moiety, and a sulfonamide functional group. Its molecular formula is C11H14N4O3S, with a molecular weight of 286.32 g/mol. This compound has garnered attention for its potential pharmacological applications, particularly in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its interaction with multiple biological targets, including enzymes and receptors. The compound exhibits several notable pharmacological effects:

- Enzyme Inhibition : It has shown binding affinity towards cyclooxygenase proteins, which are crucial in inflammatory processes. In silico docking studies suggest that structural modifications could enhance its efficacy and selectivity against these targets.

- Cell Cycle Modulation : Research indicates that related compounds induce cell cycle arrest in the S-phase of the cell cycle, suggesting potential applications in cancer therapy .

The mechanism of action for this compound involves:

- Binding to Enzymatic Targets : The compound interacts with specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For instance, it has been noted to inhibit histone deacetylases (HDACs), particularly HDAC6, which plays a role in cancer cell proliferation .

- Cellular Effects : The compound influences cellular signaling pathways and gene expression, leading to changes in cellular metabolism. It may also affect the expression of genes involved in metabolic processes.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds illustrates the unique attributes of this compound:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 2-(Piperazin-1-yl)benzimidazole | Benzimidazole core with piperazine | Higher activity against specific bacteria |

| 4-(Piperazin-1-yl)thiazole | Thiazole ring instead of benzoxazole | Different pharmacological profile |

| 2-(Piperazin-1-yl)acetamide | Acetamide group instead of sulfonamide | Primarily studied for analgesic properties |

Case Studies

Several case studies have explored the biological activity of this compound:

- Cancer Cell Studies : In vitro studies demonstrated that derivatives of benzoxazole sulfonamides can selectively inhibit the growth of lung cancer cells while sparing normal cells. These compounds induced S-phase cell cycle arrest without significant apoptosis .

- HDAC Inhibition : A study identified related compounds that selectively inhibited HDAC6 over HDAC1, showcasing their potential as therapeutic agents in cancer treatment due to their ability to modulate gene expression involved in cell proliferation and survival .

Propiedades

IUPAC Name |

2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3S/c12-19(16,17)8-1-2-10-9(7-8)14-11(18-10)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2,(H2,12,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNQJLVQBNKCAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649191 |

Source

|

| Record name | 2-(Piperazin-1-yl)-1,3-benzoxazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035840-39-1 |

Source

|

| Record name | 2-(Piperazin-1-yl)-1,3-benzoxazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.